

Quantification of 13-cis-Retinyl Palmitate in Tissue Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: 13-cis-Vitamin A palmitate

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This document provides detailed application notes and protocols for the quantification of 13-cisretinyl palmitate in various tissue samples. The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common methods for the sensitive and specific measurement of retinoids.

Introduction

13-cis-retinyl palmitate is a geometric isomer of retinyl palmitate, the primary storage form of vitamin A in the body. While all-trans-retinyl palmitate is the most abundant and biologically active precursor to all-trans-retinoic acid, the 13-cis isomer also plays a role in retinoid metabolism and signaling. Accurate quantification of 13-cis-retinyl palmitate in tissues is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic studies of retinoid-based drugs. Retinoids are sensitive to light and oxidation, necessitating careful handling during all stages of sample collection, preparation, and analysis.

Data Presentation



The following tables summarize representative quantitative data for retinyl palmitate in various tissues. It is important to note that most available literature focuses on the quantification of all-trans-retinyl palmitate or total retinyl esters. Specific quantitative data for endogenous levels of 13-cis-retinyl palmitate are limited. The provided data for all-trans-retinyl palmitate can serve as a reference for expected concentration ranges.

Table 1: Retinyl Palmitate Concentrations in Mouse Tissues

Tissue	Analyte	Concentration (nmol/g tissue)	Method	Reference
Liver	all-trans-Retinyl Palmitate	1008.89 ± 80.54	HPLC/UV	[1]
Liver (Excess Vitamin A Diet)	all-trans-Retinyl Palmitate	101,239.25 ± 15,641.06	HPLC/UV	[1]
Brain	all-trans-Retinyl Palmitate	< LOQ (15.92 pmol)	HPLC/UV	[1]
Brain (Excess Vitamin A Diet)	all-trans-Retinyl Palmitate	21.89 ± 6.57	HPLC/UV	[1]

Table 2: Retinyl Palmitate Concentrations in Rat Tissues

Tissue	Analyte	Concentration	Method	Reference
Lung (Fetal)	Retinyl Palmitate	2.3 ± 0.36 μg/g	HPLC	[2]
Lung (Postnatal)	Retinyl Palmitate	0.63 ± 0.20 μg/g	HPLC	[2]
Liver (Diabetic)	Retinyl Palmitate	No significant change	HPLC	[3]

Table 3: Retinoid Concentrations in Human Tissues and Plasma



Sample Type	Analyte	Concentration	Method	Reference
Plasma (Baseline)	13-cis-Retinoic Acid	2.66 ± 0.60 μg/mL	HPLC	[4]
Plasma (Post Retinyl Palmitate Supplementation	13-cis-Retinoic Acid	Increased	HPLC	[4][5]
Retinal Epithelial Cells	11-cis-Retinyl Palmitate Hydrolysis (Apparent Km)	19 μΜ	Enzymatic Assay	[6]

Experimental Protocols

The following are detailed protocols for the extraction and quantification of retinyl esters from tissue samples. All procedures involving retinoids should be performed under red or yellow light to prevent photoisomerization.[7]

Protocol 1: Sample Preparation and Lipid Extraction from Tissue

This protocol is a general procedure for the extraction of lipids, including retinyl esters, from tissue samples.

Materials:

- Tissue sample (10-100 mg)
- Phosphate-buffered saline (PBS), ice-cold
- Homogenizer (e.g., rotor-stator or bead beater)
- Hexane
- Ethanol



- Butylated hydroxytoluene (BHT) solution (1 mg/mL in ethanol)
- Internal standard (e.g., retinyl acetate)
- Centrifuge
- Nitrogen evaporator

Procedure:

- Weigh the frozen tissue sample (10-100 mg) and place it in a pre-chilled homogenization tube.
- Add ice-cold PBS to the tube (e.g., 1 mL per 100 mg of tissue).
- Add BHT solution to a final concentration of 0.1 mg/mL to prevent oxidation.
- Add a known amount of internal standard (e.g., retinyl acetate) to each sample.
- Homogenize the tissue on ice until a uniform consistency is achieved.
- To the homogenate, add 2 volumes of ethanol to precipitate proteins. Vortex thoroughly.
- Add 4 volumes of hexane to the mixture for lipid extraction. Vortex vigorously for 2 minutes.
- Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the upper hexane layer containing the lipids and transfer it to a clean tube.
- Repeat the hexane extraction (steps 7-9) on the lower aqueous phase to maximize recovery.
- Combine the hexane extracts.
- Evaporate the hexane to dryness under a gentle stream of nitrogen.
- Reconstitute the lipid extract in a small, known volume of mobile phase (e.g., 100 μ L) for HPLC or LC-MS/MS analysis.



Protocol 2: Quantification of 13-cis-Retinyl Palmitate by HPLC-UV

This protocol describes a method for the separation and quantification of retinyl palmitate isomers using reverse-phase HPLC with UV detection.

Instrumentation:

- HPLC system with a UV detector
- C18 or C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)

Reagents:

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- 13-cis-retinyl palmitate standard
- · all-trans-retinyl palmitate standard
- Internal standard (e.g., retinyl acetate)

Chromatographic Conditions:

- Mobile Phase: Isocratic elution with 100% Methanol or a gradient of Methanol and Acetonitrile.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 20 μL
- · Detection Wavelength: 325 nm



Procedure:

- Prepare a series of standard solutions of 13-cis-retinyl palmitate, all-trans-retinyl palmitate, and the internal standard of known concentrations in the mobile phase.
- Generate a calibration curve by injecting the standard solutions and plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Inject the reconstituted tissue extracts into the HPLC system.
- Identify the peaks for 13-cis-retinyl palmitate and other retinoids based on their retention times compared to the standards.
- Quantify the amount of 13-cis-retinyl palmitate in the samples by comparing their peak area ratios to the calibration curve.

Protocol 3: Quantification of 13-cis-Retinyl Palmitate by LC-MS/MS

For higher sensitivity and specificity, LC-MS/MS is the preferred method.

Instrumentation:

 LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Reagents:

- Same as for HPLC-UV analysis.
- Formic acid (for mobile phase modification)

Chromatographic Conditions:

• Similar to HPLC-UV, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and the addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase to improve ionization.

Mass Spectrometry Conditions:



- · Ionization Mode: Positive APCI or ESI.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 13-cis-retinyl palmitate and the internal standard. For retinyl palmitate, a common transition is the fragmentation of the parent ion to the retinyl ion (m/z 269).
- Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

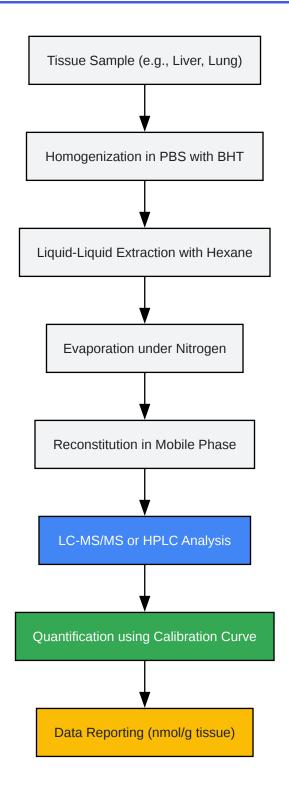
Procedure:

- Follow the same procedure for standard preparation and calibration curve generation as in the HPLC-UV method, using the peak areas from the MRM chromatograms.
- Inject the reconstituted tissue extracts into the LC-MS/MS system.
- Quantify 13-cis-retinyl palmitate in the samples based on the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of 13-cis-retinyl palmitate.





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Caption: Experimental workflow for the quantification of 13-cis-retinyl palmitate.





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Caption: Metabolic pathway of 13-cis-retinyl palmitate.

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